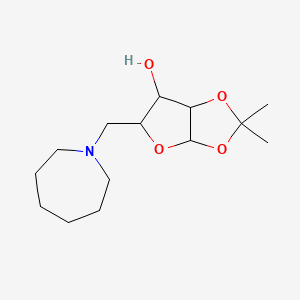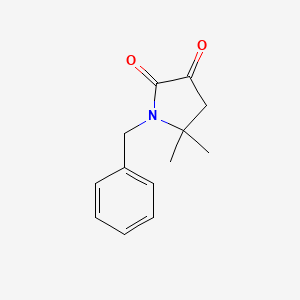
Isovaline, 3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative with two stereogenic centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. For instance, the compound can be synthesized from (2R,3S)-isocitric acid, which is obtained by fermentation of sunflower oil . The reaction conditions typically involve the use of protecting groups to safeguard functional groups during the synthesis process, followed by deprotection steps to yield the final product.
Industrial Production Methods: Industrial production of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired chiral compound. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-keto-3-hydroxy-2-methylbutanoic acid.
Reduction: Regeneration of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.
Substitution: Formation of N-alkyl derivatives of the compound.
Aplicaciones Científicas De Investigación
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and as a starting material for the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in biochemical pathways, exerting effects on cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as its role in enzyme-catalyzed reactions or its interaction with receptors in biological systems.
Comparación Con Compuestos Similares
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid: A diastereomer with different stereochemistry at one of the chiral centers.
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid: Another diastereomer with different stereochemistry at both chiral centers.
Uniqueness: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of both an amino group and a hydroxyl group in the molecule allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and biochemistry.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m1/s1 |
Clave InChI |
NWZTXAMTDLRLFP-SDMSXHDGSA-N |
SMILES isomérico |
CC([C@](C)(C(=O)O)N)O |
SMILES canónico |
CC(C(C)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
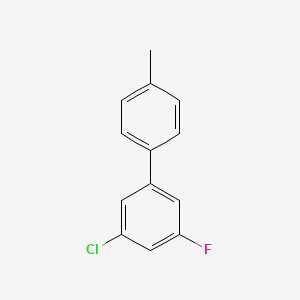



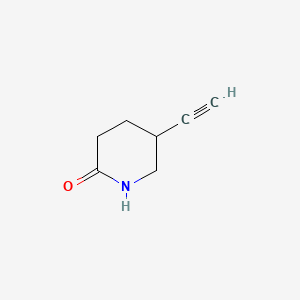
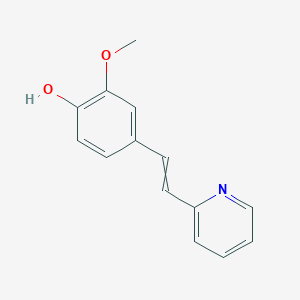
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
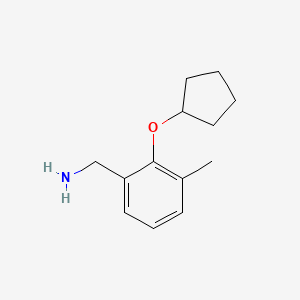
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
